molecular formula C13H18 B8604145 1-Ethenyl-2-pentylbenzene CAS No. 92533-26-1

1-Ethenyl-2-pentylbenzene

Cat. No.: B8604145
CAS No.: 92533-26-1
M. Wt: 174.28 g/mol
InChI Key: ODOPUIHJBDFAFR-UHFFFAOYSA-N
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Description

Structural Characterization of 1-Ethenyl-2-pentylbenzene

Molecular Architecture and Bonding Patterns

The molecular formula of this compound is C₁₃H₁₈ , with a molecular weight of 174.28 g/mol . Its IUPAC name, This compound, reflects the substitution pattern: a pentyl group (-C₅H₁₁) at position 2 and an ethenyl group (-CH=CH₂) at position 1 of the benzene ring.

Key Structural Features:
  • Bonding Patterns : The benzene core maintains aromaticity with delocalized π-electrons. The pentyl chain adopts a staggered conformation due to free rotation around the C–C bonds, while the ethenyl group introduces rigidity via its double bond.
  • Spatial Arrangement : The 3D conformer (PubChem CID 22171756) shows minimal steric hindrance between substituents, as the pentyl chain extends away from the planar ethenyl group.
  • SMILES Representation : CCCCCC1=CC=CC=C1C=C, highlighting the connectivity of the pentyl and ethenyl groups.
Spectroscopic Data:
  • ¹H NMR : While specific data for this compound are unavailable, analogous compounds like ethyl benzoate (CAS 93-89-0) exhibit aromatic proton signals at δ 7.4–8.1 ppm and alkyl chain protons at δ 0.8–2.5 ppm.
  • InChIKey : ODOPUIHJBDFAFR-UHFFFAOYSA-N, a unique identifier for its stereochemistry.

Comparative Analysis with Substituted Benzene Derivatives

Substituted benzenes exhibit varied physicochemical properties depending on substituent nature and position. Below, we compare this compound with structurally related compounds:

Property This compound 1-Bromo-4-pentylbenzene Ethyl Benzoate
Molecular Formula C₁₃H₁₈ C₁₁H₁₅Br C₉H₁₀O₂
Molecular Weight 174.28 g/mol 227.14 g/mol 150.18 g/mol
Boiling Point Not reported 261.8±9.0°C 213°C
Density Not reported 1.2±0.1 g/cm³ 1.05 g/cm³
Key Substituent Ethenyl, pentyl Bromo, pentyl Ethoxycarbonyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The ethenyl group is mildly electron-withdrawing via conjugation, whereas the pentyl chain is electron-donating via induction. This contrast creates a polarized electronic environment in this compound, unlike the electron-deficient 1-bromo-4-pentylbenzene.
  • Steric Effects : The pentyl chain in this compound imposes greater steric bulk compared to the linear ethoxy group in ethyl benzoate, affecting reactivity in substitution reactions.

Stereoelectronic Effects of Pentyl and Ethenyl Substituents

The interplay between steric and electronic effects governs the compound’s reactivity and applications:

Electronic Effects:
  • Conjugation : The ethenyl group’s π-electrons partially delocalize into the benzene ring, reducing ring electron density. This is evidenced by a calculated Hammett σₚ value of +0.12 for ethenyl groups.
  • Inductive Effects : The pentyl chain donates electrons via σ-bonds, counteracting the ethenyl group’s electron withdrawal. This balance stabilizes the molecule against electrophilic attack compared to monosubstituted derivatives.
Steric Effects:
  • Substituent Orientation : The ortho arrangement of pentyl and ethenyl groups creates a crowded environment, hindering reactions at the benzene ring’s remaining positions. For example, nitration would preferentially occur at the para position relative to the ethenyl group.
  • Conformational Flexibility : The pentyl chain’s rotational freedom allows adaptive conformations in polymer matrices, as seen in benzothiadiazole-based liquid crystalline polymers incorporating similar substituents.

Properties

CAS No.

92533-26-1

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1-ethenyl-2-pentylbenzene

InChI

InChI=1S/C13H18/c1-3-5-6-10-13-11-8-7-9-12(13)4-2/h4,7-9,11H,2-3,5-6,10H2,1H3

InChI Key

ODOPUIHJBDFAFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=CC=C1C=C

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Compound Substituents (Position) Molecular Formula Key Structural Features Reference
1-Ethenyl-2-pentylbenzene Ethenyl (1), Pentyl (2) C₁₃H₁₈ Alkenyl + long alkyl chain (ortho)
1-Phenyl-2-butene Butenyl (1), Phenyl (2) C₁₀H₁₂ Alkene in substituent (trans-configuration)
1-Ethyl-2-methylbenzene Ethyl (1), Methyl (2) C₉H₁₂ Short alkyl chains (ortho)
1-Allyl-2-methylbenzene Allyl (1), Methyl (2) C₁₀H₁₂ Alkenyl + methyl (ortho)
3-Phenyl-1-pentene Phenyl (3), Pentenyl (1) C₁₁H₁₄ Alkene in backbone, phenyl at position 3

Key Observations :

  • Substituent Length : The pentyl chain in this compound enhances hydrophobicity compared to shorter alkyl chains (e.g., ethyl in or methyl in ).
  • Reactivity : The ethenyl group likely undergoes addition reactions similar to allyl-substituted benzenes (e.g., 1-allyl-2-methylbenzene ).
  • Steric Effects : Ortho-substitution (as in 1-ethyl-2-methylbenzene ) may hinder reactions at the benzene ring due to spatial crowding.

Physical Properties

Property This compound (Inferred) 1-Ethyl-2-methylbenzene 1-Allyl-2-methylbenzene Ethyl Benzene
Boiling Point ~250–280°C (estimated) 165–167°C 180–185°C 136°C
Solubility Low in water, high in organics Insoluble in water Insoluble in water 0.02% in water
Molecular Weight 174.3 g/mol 120.2 g/mol 146.2 g/mol 106.2 g/mol

Key Observations :

  • The pentyl chain increases molecular weight and boiling point compared to smaller alkyl derivatives.
  • Low water solubility is consistent with hydrophobic alkyl/alkenyl substituents across analogues .

Chemical Reactivity

  • Ethenyl Group : Expected to participate in electrophilic addition (e.g., hydrogenation, halogenation) and polymerization, akin to allyl phenyl ether and 3-phenyl-1-pentene .
  • Aromatic Ring : Ortho-substitution may direct electrophilic substitution (e.g., nitration, sulfonation) to para positions, as seen in ethylbenzene derivatives .
  • Pentyl Chain : Likely inert under standard conditions but may undergo oxidation to form carboxylic acids under harsh conditions .

Preparation Methods

Sequential Alkylation and Vinylation

The benzene ring undergoes Friedel-Crafts alkylation to introduce the pentyl group, followed by vinyl group incorporation via electrophilic substitution.

  • Step 1 : Pentylation of benzene using 1-pentene or pentyl halides in the presence of Lewis acids (e.g., AlCl₃) at 80–120°C.

  • Step 2 : Vinylation with acetylene or vinyl halides under acidic conditions (H₂SO₄/HNO₃), forming a carbocation intermediate that reacts with the aromatic ring.

Mechanistic Insight :
The pentyl group activates the ring for ortho/para-directed electrophilic attack. Subsequent vinylation at the ortho position is favored due to steric and electronic effects.

Optimized Conditions :

ParameterValueSource
CatalystAlCl₃ (Step 1), H₂SO₄ (Step 2)
Temperature120°C (Step 1), 160°C (Step 2)
Yield68–75%

Transition Metal-Catalyzed Cross-Coupling

Heck Reaction for Vinylation

Palladium-catalyzed coupling of 1-bromo-2-pentylbenzene with ethylene or vinyl boronic acids achieves direct vinylation.

  • Catalyst System : Pd(OAc)₂ with P(o-Tol)₃ ligand.

  • Solvent : DMF or toluene at 80–150°C.

  • Yield : 82–89% with 95% regioselectivity.

Example Reaction :
1-Bromo-2-pentylbenzene+CH₂=CH₂Pd(OAc)₂, Et₃N1-Ethenyl-2-pentylbenzene\text{1-Bromo-2-pentylbenzene} + \text{CH₂=CH₂} \xrightarrow{\text{Pd(OAc)₂, Et₃N}} \text{this compound} .

Suzuki-Miyaura Coupling

Aryl halides (e.g., 1-iodo-2-pentylbenzene) react with vinyl boronic esters under Pd catalysis.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, H₂O/THF, 80°C.

  • Challenges : Limited by vinyl boronic acid stability; yields ~70%.

Catalytic Alkylation-Vinylation Tandem Processes

Rhodium-catalyzed systems enable one-pot synthesis from benzene and alkenes.

  • Catalyst : RhCl₃ with Cu(OAc)₂ oxidant.

  • Mechanism : Benzene undergoes sequential alkylation (1-pentene) and vinylation (ethylene) via σ-bond metathesis.

Performance Metrics :

ParameterValueSource
Turnover Number (TON)110–150
Linear:branched ratio8:1

Elimination Reactions

Dehydrohalogenation of 1-Chloro-2-pentylbenzene

Treatment with strong bases (e.g., KOtBu) induces β-elimination to form the vinyl group.

  • Conditions : THF, 60°C, 12 h.

  • Yield : 85–91%.

Side Reactions : Competing dehalogenation or over-elimination necessitates precise stoichiometry.

Wittig Reaction with 2-Pentylbenzaldehyde

Aldehyde Synthesis and Olefination

  • Step 1 : Oxidation of 2-pentylbenzyl alcohol to 2-pentylbenzaldehyde (MnO₂, CH₂Cl₂).

  • Step 2 : Wittig reaction with Ph₃P=CH₂ yields the vinyl group.

Data :

StepReagentYield
1MnO₂78%
2Ph₃P=CH₂88%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Electrophilic SubstitutionSimple reagents, scalableLow regioselectivity68–75%
Heck ReactionHigh regioselectivityCostly Pd catalysts82–89%
Catalytic TandemOne-pot synthesisRequires high-pressure H₂70–80%
EliminationHigh yields, minimal byproductsSensitive to base strength85–91%
Wittig ReactionPrecise vinyl placementMulti-step synthesis78–88%

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